molecular formula C12H13N3O2 B6331445 Ethyl 3-amino-4-(1H-pyrazol-1-yl)benzoate CAS No. 1291529-39-9

Ethyl 3-amino-4-(1H-pyrazol-1-yl)benzoate

Cat. No.: B6331445
CAS No.: 1291529-39-9
M. Wt: 231.25 g/mol
InChI Key: WRSATBVLDOKSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is a compound that features a pyrazole ring attached to a benzoate ester. This compound is of significant interest in organic and medicinal chemistry due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of both amino and ester functional groups in the molecule provides versatility in chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4-(1H-pyrazol-1-yl)benzoate typically involves the formation of the pyrazole ring followed by its attachment to the benzoate ester. One common method involves the reaction of 3-amino-4-chlorobenzoic acid with hydrazine to form the pyrazole ring, followed by esterification with ethanol to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-4-(1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-4-(1H-pyrazol-1-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(1H-pyrazol-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The pyrazole ring is known to interact with various biological targets, including kinases and other proteins involved in signaling pathways .

Comparison with Similar Compounds

    3-Amino-1-methyl-1H-pyrazole: Similar structure but lacks the benzoate ester group.

    Ethyl 3-amino-4-(1H-pyrazol-1-yl)benzoate: Contains a similar pyrazole ring but with different substituents.

Uniqueness: this compound is unique due to the combination of the pyrazole ring and the benzoate ester, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

ethyl 3-amino-4-pyrazol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)9-4-5-11(10(13)8-9)15-7-3-6-14-15/h3-8H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSATBVLDOKSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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